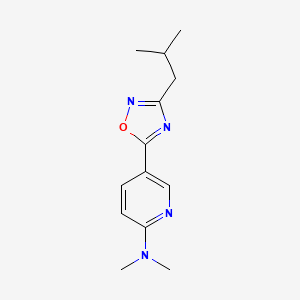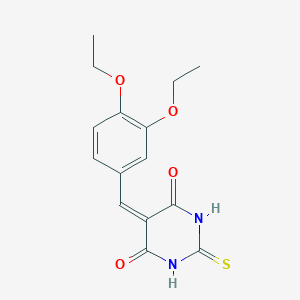
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as DTPD, is a compound that has gained significant attention in scientific research. DTPD is a member of the pyrimidine family and has a unique structure that has been found to have potential applications in various fields, including medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of DTPD varies depending on its application. In cancer cells, DTPD induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines and chemokines, which contribute to the anti-inflammatory properties of DTPD. Inhibition of viral replication is achieved by disrupting the viral envelope and inhibiting the viral polymerase. In agriculture, DTPD acts as a fungicide and insecticide by disrupting the cell membrane of the pathogen or pest.
Biochemical and Physiological Effects
DTPD has been found to have minimal toxicity and side effects in various studies. In vitro studies have shown that DTPD has a low cytotoxicity profile and does not affect the viability of normal cells. In vivo studies have shown that DTPD has a good safety profile and does not cause any significant changes in body weight, organ weight, or hematological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DTPD in lab experiments include its broad-spectrum activity, low toxicity profile, and well-established synthesis method. However, the limitations of using DTPD include its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the research and development of DTPD. In medicine, further studies are needed to explore the potential of DTPD as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, the development of DTPD-based formulations with improved efficacy and stability is needed. In material science, the synthesis of novel metal complexes using DTPD as a precursor is an area of interest. Overall, the unique structure and properties of DTPD make it a promising compound for further research and development.
Conclusion
In conclusion, 5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPD have been discussed in this paper. Further research and development of DTPD are needed to fully explore its potential in various applications.
Synthesemethoden
DTPD can be synthesized through a multi-step process involving the condensation of 3,4-diethoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The synthesis of DTPD has been well established, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DTPD has been extensively studied for its potential applications in various fields. In medicine, DTPD has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. DTPD has also been found to inhibit the replication of the influenza virus and herpes simplex virus. In agriculture, DTPD has been used as a fungicide and insecticide due to its broad-spectrum activity against various pathogens. In material science, DTPD has been used as a precursor for the synthesis of metal complexes and as a fluorescent probe.
Eigenschaften
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-11-6-5-9(8-12(11)21-4-2)7-10-13(18)16-15(22)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDWRYLTKRQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

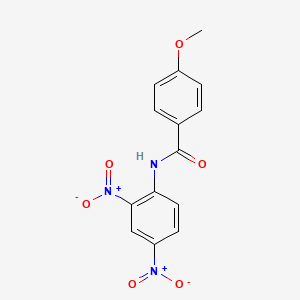
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)
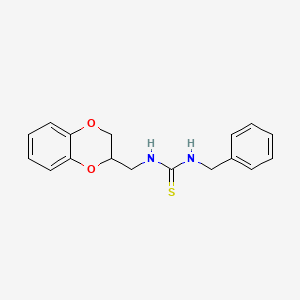
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
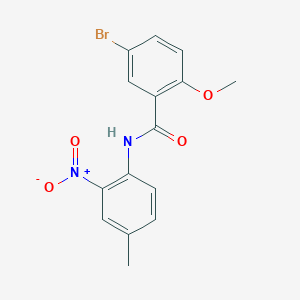
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
